molecular formula C10H3NO2 B14231891 3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne CAS No. 823813-67-8

3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne

Cat. No.: B14231891
CAS No.: 823813-67-8
M. Wt: 169.14 g/mol
InChI Key: WLWMJZPFRDWAHA-UHFFFAOYSA-N
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Description

3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne is a chemical compound with the molecular formula C10H4N2O2 It is characterized by the presence of ethynyl groups and a nitro group attached to a hexene-diyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1,3-butadiyne and nitroalkenes.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The ethynyl groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as halides, amines, and thiols can react with the ethynyl groups under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amines.

Scientific Research Applications

3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity and reactivity.

Mechanism of Action

The mechanism of action of 3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne involves its ability to participate in various chemical reactions. The ethynyl groups can form covalent bonds with other molecules, while the nitro group can undergo reduction or oxidation. These reactions can lead to the formation of new compounds with different properties and activities.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diethynylhex-3-en-1,5-diyne: Similar structure but lacks the nitro group.

    1,3-Butadiyne: A simpler compound with two ethynyl groups.

    Nitroalkenes: Compounds with a nitro group attached to an alkene backbone.

Uniqueness

3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne is unique due to the combination of ethynyl and nitro groups in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

CAS No.

823813-67-8

Molecular Formula

C10H3NO2

Molecular Weight

169.14 g/mol

IUPAC Name

3,4-diethynyl-1-nitrohex-3-en-1,5-diyne

InChI

InChI=1S/C10H3NO2/c1-4-9(5-2)10(6-3)7-8-11(12)13/h1-3H

InChI Key

WLWMJZPFRDWAHA-UHFFFAOYSA-N

Canonical SMILES

C#CC(=C(C#C)C#C[N+](=O)[O-])C#C

Origin of Product

United States

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